N-cyclooctyl-3-fluorobenzamide
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Overview
Description
N-cyclooctyl-3-fluorobenzamide is an organic compound that belongs to the class of benzamides It features a cyclooctyl group attached to the nitrogen atom of the amide, and a fluorine atom substituted at the third position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-3-fluorobenzamide typically involves the reaction of 3-fluorobenzoic acid with cyclooctylamine. The process can be carried out under standard amidation conditions, which may include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-3-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzene ring can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Various substituted benzamides depending on the nucleophile used.
Reduction: N-cyclooctyl-3-fluoroaniline.
Oxidation: Oxidized benzamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclooctyl-3-fluorobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The cyclooctyl group may contribute to the compound’s overall stability and lipophilicity, affecting its distribution and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-cyclooctyl-4-fluorobenzamide
- N-cyclooctyl-3,4-difluorobenzamide
- N-cyclohexyl-3-fluorobenzamide
Uniqueness
N-cyclooctyl-3-fluorobenzamide is unique due to the presence of the cyclooctyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
574718-85-7 |
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Molecular Formula |
C15H20FNO |
Molecular Weight |
249.32 g/mol |
IUPAC Name |
N-cyclooctyl-3-fluorobenzamide |
InChI |
InChI=1S/C15H20FNO/c16-13-8-6-7-12(11-13)15(18)17-14-9-4-2-1-3-5-10-14/h6-8,11,14H,1-5,9-10H2,(H,17,18) |
InChI Key |
ATIPJODOKLABBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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